6-Fluoro-4-morpholinopyridin-3-amine
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Overview
Description
6-Fluoro-4-morpholinopyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-morpholinopyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . This intermediate can be further modified to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-morpholinopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-4-morpholinopyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated pyridines with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-morpholinopyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: A similar compound with a fluorine atom at the 3-position and an amino group at the 4-position.
4-Fluoro-3-morpholinopyridine: Another fluorinated pyridine with a morpholine group at the 3-position.
Uniqueness
6-Fluoro-4-morpholinopyridin-3-amine is unique due to the specific positioning of the fluorine and morpholine groups, which can result in distinct biological activities and chemical reactivity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C9H12FN3O |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
6-fluoro-4-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C9H12FN3O/c10-9-5-8(7(11)6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
InChI Key |
XBIQVDQWHXYPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2N)F |
Origin of Product |
United States |
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